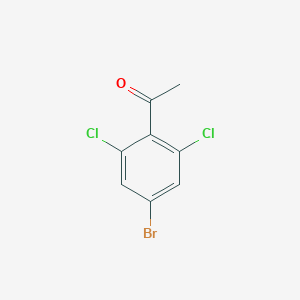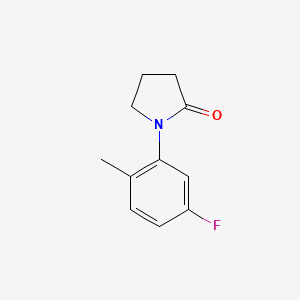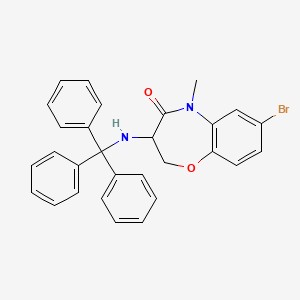
2-(5-Thiazolyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that features both thiazole and imidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production. Techniques such as crystallization and chromatography are often employed for purification.
Análisis De Reacciones Químicas
Types of Reactions: 2-(5-Thiazolyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or imidazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole and imidazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(5-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Thiazolyl)imidazole-5-methanol involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 2-(4-Thiazolyl)imidazole-4-methanol
- 2-(5-Thiazolyl)imidazole-4-methanol
- 2-(4-Thiazolyl)imidazole-5-methanol
Comparison: 2-(5-Thiazolyl)imidazole-5-methanol is unique due to the specific positioning of the thiazole and imidazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H7N3OS |
|---|---|
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
[2-(1,3-thiazol-5-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C7H7N3OS/c11-3-5-1-9-7(10-5)6-2-8-4-12-6/h1-2,4,11H,3H2,(H,9,10) |
Clave InChI |
BHMKJMCLNBIGSD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)C2=CN=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)

![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)



![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)





